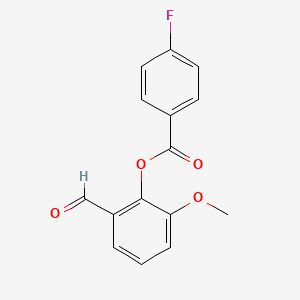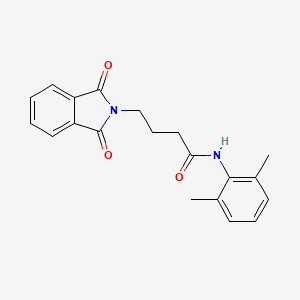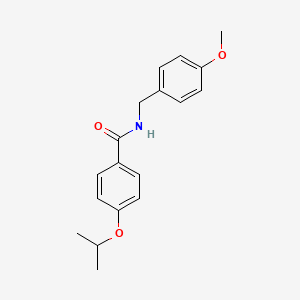![molecular formula C16H22N2O2 B5780181 N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CPI-455, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in gene expression regulation.
Mecanismo De Acción
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide acts as a BET inhibitor by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and other transcription factors. This results in the inhibition of gene transcription and subsequent downregulation of oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its specificity for BET proteins, which reduces the potential for off-target effects. However, one of the limitations of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, including the investigation of its potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to optimize the synthesis and formulation of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide to improve its solubility and bioavailability. Finally, the development of more potent and selective BET inhibitors based on the structure of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide may lead to the discovery of novel therapeutics for a wide range of diseases.
Métodos De Síntesis
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide involves several steps, including the reaction of 4-methylbenzenecarboximidamide with 3-cyclopentylpropanoic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have potential therapeutic applications in several disease conditions, including cancer, inflammatory disorders, and viral infections. Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide can inhibit the growth of cancer cells by blocking the expression of oncogenes and inducing apoptosis. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit the replication of several viruses, including the Zika virus.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-9-14(10-7-12)16(17)18-20-15(19)11-8-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWKEGWPRNMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

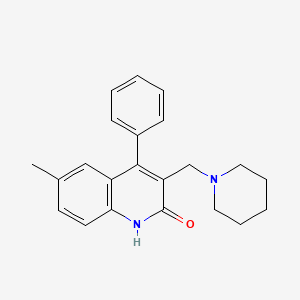
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
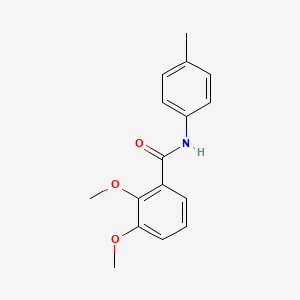
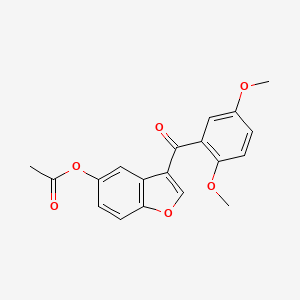
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
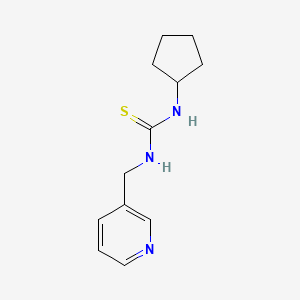
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
